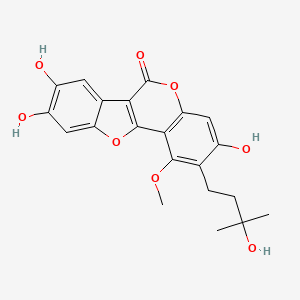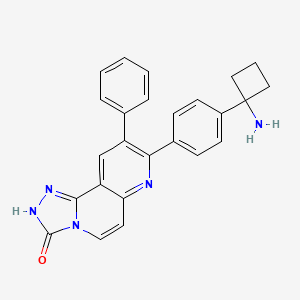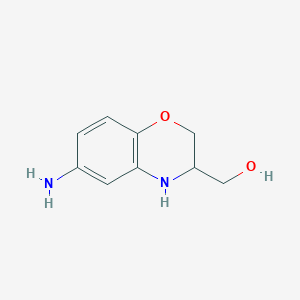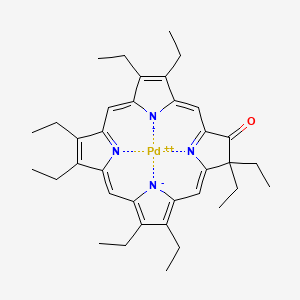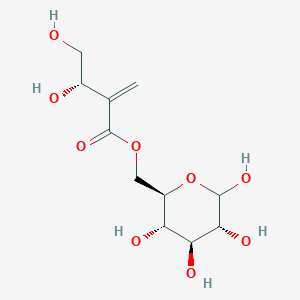
6-tuliposide B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-tuliposide B is a 6-O-acyl-D-glucose in which the 6-acyl group is specified as (3S)-3,4-dihydroxy-2-methylidenebutanoyl. A secondary metabolite with potent antibacterial activity, occurring specifically in tulip anthers. It has a role as a plant metabolite, an antibacterial agent and an antifungal agent. It is a 6-O-acyl-D-glucose and an enoate ester. It derives from a D-glucopyranose.
Applications De Recherche Scientifique
Antibacterial Properties
6-Tuliposide B, found specifically in tulip anthers, exhibits potent antibacterial activity. Its molecular target and action mechanism are linked to a similarity with cnicin, suggesting that bacterial MurA might be a primary target. A study analyzing structure-activity relationships (SAR) with 6-tuliposide B analogues highlighted that compounds with 3',4'-dihydroxy-2'-methylenebutanoate (DHMB) moieties demonstrate significant antibacterial activity (Shigetomi et al., 2010).
Synthesis and Enzymatic Processes
The total synthesis of 6-tuliposide B, an antimicrobial compound from tulip, has been achieved, providing insights into chemical processes behind its production (Shigetomi et al., 2008). Moreover, the enzymatic synthesis of 1-tuliposide A from 6-tuliposide B via tuliposide-converting enzymes (TCEs) has been established, offering an efficient way to access this compound (Nomura et al., 2018).
Molecular Diversity in Conversion Enzymes
Research has identified various isozymes of tuliposide B-converting enzyme (TCEB) in tulip, indicating a complex enzymatic system for converting 6-tuliposide B into the antibacterial lactone, tulipalin B. These isozymes are specific to different tissues, such as tulip pollen and roots, demonstrating the plant's sophisticated use of these enzymes (Nomura et al., 2018).
Antimicrobial Tuliposide B Production in Anthers
6-Tuliposide B is produced in a tissue- and stage-specific manner within tulip anthers. This production is not related to pollen fertility and occurs for a limited period before flowering, suggesting a defense strategy to protect pollens from bacterial contamination (Shoji et al., 2005).
Environmental Process for Preparation of Antimicrobial Compounds
An environmentally friendly process has been developed for preparing the antimicrobial compound tulipalin B from tulip biomass using a one-step enzyme reaction. This method avoids the use of petroleum-derived solvents, offering a sustainable approach to harnessing tulipalin B's antibacterial properties (Nomura et al., 2015).
Propriétés
Nom du produit |
6-tuliposide B |
|---|---|
Formule moléculaire |
C11H18O9 |
Poids moléculaire |
294.25 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl (3S)-3,4-dihydroxy-2-methylidenebutanoate |
InChI |
InChI=1S/C11H18O9/c1-4(5(13)2-12)10(17)19-3-6-7(14)8(15)9(16)11(18)20-6/h5-9,11-16,18H,1-3H2/t5-,6-,7-,8+,9-,11?/m1/s1 |
Clé InChI |
FMHJNIRDGYFPEC-CHICSPHLSA-N |
SMILES isomérique |
C=C([C@@H](CO)O)C(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O |
SMILES canonique |
C=C(C(CO)O)C(=O)OCC1C(C(C(C(O1)O)O)O)O |
Synonymes |
6-tuliposide B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



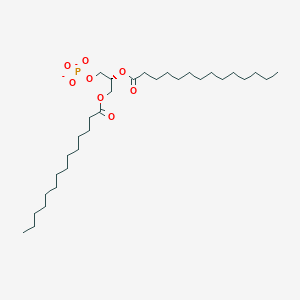
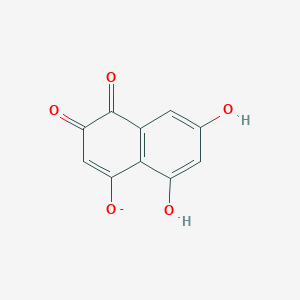
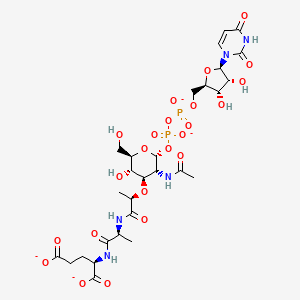
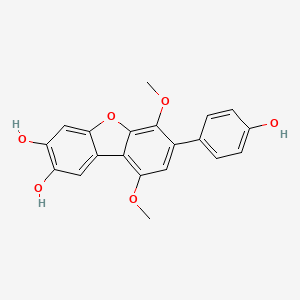
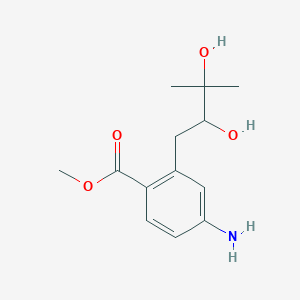
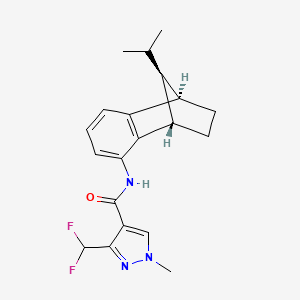
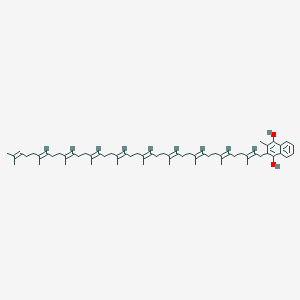
![(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-8-Hydroxy-16-[(1S,2R,3S)-2-hydroxy-1-methyl-3-[(2R,4R,5S,6R)-tetrahydro-2,4-dihydroxy-5-methyl-6-(1-methylethyl)-2H-pyran-2-yl]butyl]-3,15-dimethoxy-5,7,9,11-tetramethyloxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1262950.png)
![(11R,12S)-2,12-dimethyl-6-methylidene-16-oxapentacyclo[10.3.2.15,8.01,11.02,8]octadecan-17-one](/img/structure/B1262952.png)
